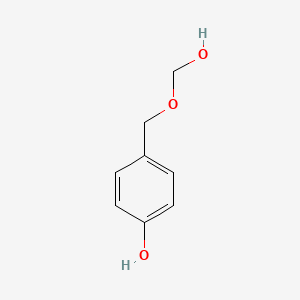
Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of various chemical products.
Mecanismo De Acción
The mechanism by which Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate shares similarities with other esters and phenylpropanoids.
- Compounds such as Methyl 2,3-bis(acetyloxy)-3-(4-methoxyphenyl)propanoate and Methyl 2,3-bis(acetyloxy)-3-(3,4-dihydroxyphenyl)propanoate are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
93160-12-4 |
|---|---|
Fórmula molecular |
C16H20O8 |
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
methyl 2,3-diacetyloxy-3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C16H20O8/c1-9(17)23-14(15(16(19)22-5)24-10(2)18)11-6-7-12(20-3)13(8-11)21-4/h6-8,14-15H,1-5H3 |
Clave InChI |
AFQQVRYXOYXHAF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


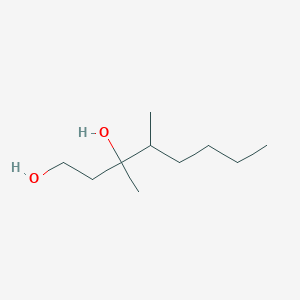
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)
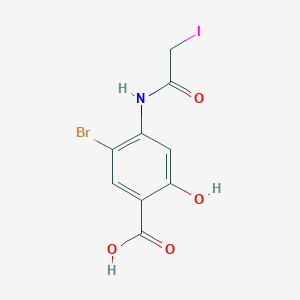
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
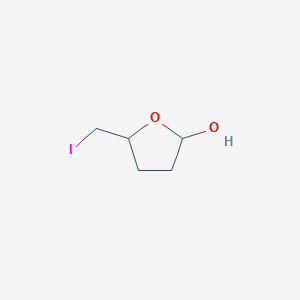
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

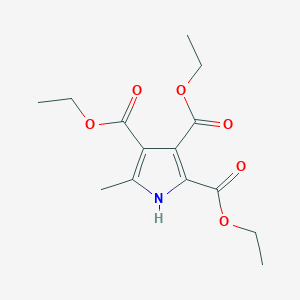
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
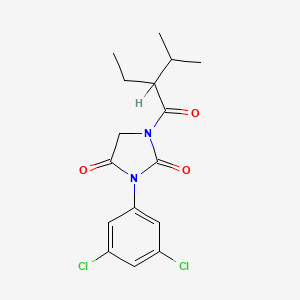
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
